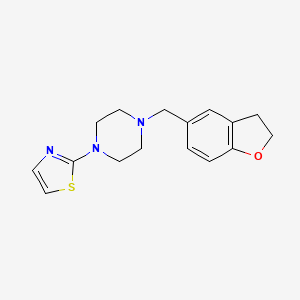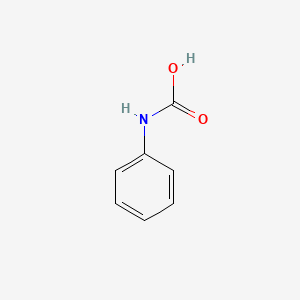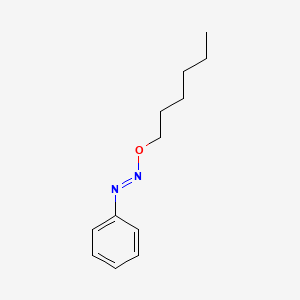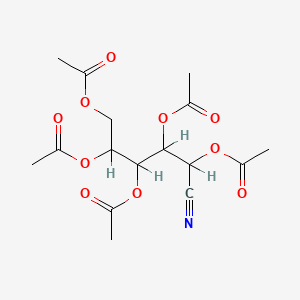
1-Methylquinolinium
概要
説明
1-Methylquinolinium is a heterocyclic aromatic organic compound with the molecular formula C10H10N. It is a derivative of quinoline, where a methyl group is attached to the nitrogen atom in the quinoline ring. This compound is known for its unique chemical properties and has been studied extensively for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylquinolinium can be synthesized through several methods. One common method involves the methylation of quinoline using methyl iodide or dimethyl sulfate as methylating agents. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents that can be recycled and reused is also common to make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 1-Methylquinolinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinium N-oxide.
Reduction: It can be reduced to form 1-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Quinolinium N-oxide.
Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
科学的研究の応用
1-Methylquinolinium has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: It is investigated for its potential use in cancer therapy as it can induce apoptosis in cancer cells.
Industry: It is used as a corrosion inhibitor for metals and as a dye in the textile industry.
作用機序
The mechanism by which 1-methylquinolinium exerts its effects varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.
Cancer Therapy: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Corrosion Inhibition: It adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion.
類似化合物との比較
1-Methylquinolinium can be compared with other similar compounds such as:
Quinolinium: The parent compound without the methyl group.
2-Methylquinolinium: A derivative with the methyl group at the 2-position.
1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a photosensitizer and its antimicrobial activity make it particularly valuable in research and industrial applications.
特性
IUPAC Name |
1-methylquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQPKEOYPPMVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14729-72-7 (tetrafluoroborate(1-)), 2525-21-5 (chloride), 26197-21-7 (pentaiodide), 3947-76-0 (iodide) | |
| Record name | 1-Methylquinolinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60176391 | |
| Record name | 1-Methylquinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21979-19-1 | |
| Record name | 1-Methylquinolinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylquinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















